tert-Butyl (5-formylpyrimidin-2-yl)carbamate
Description
tert-Butyl (5-formylpyrimidin-2-yl)carbamate is a pyrimidine-derived carbamate compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 246.25 g/mol (exact value inferred from analogs). It features a pyrimidine ring substituted with a formyl (-CHO) group at the 5-position and a tert-butyl carbamate (-NHCO₂C(CH₃)₃) group at the 2-position. This compound is typically a white crystalline powder and serves as a critical pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs) for drugs targeting oncology, inflammation, or infectious diseases . The formyl group enhances its reactivity, enabling participation in condensation or nucleophilic addition reactions (e.g., forming Schiff bases or hydrazones), which are pivotal in medicinal chemistry .
Properties
CAS No. |
1001754-78-4 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
tert-butyl N-(5-formylpyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)13-8-11-4-7(6-14)5-12-8/h4-6H,1-3H3,(H,11,12,13,15) |
InChI Key |
YRZIINDLWREGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-formylpyrimidin-2-yl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The formyl group can be introduced via formylation reactions using reagents like formic acid or formyl chloride.
Industrial Production Methods: Industrial production methods for tert-butyl N-(5-formylpyrimidin-2-yl)carbamate are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reagents and conditions as those used in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrimidines
Scientific Research Applications
Chemistry: tert-Butyl N-(5-formylpyrimidin-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules .
Biology and Medicine: The compound can be used in the development of pharmaceuticals, where the carbamate group serves as a protecting group for amines during the synthesis of drug molecules .
Industry: In the chemical industry, tert-butyl N-(5-formylpyrimidin-2-yl)carbamate can be used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-formylpyrimidin-2-yl)carbamate is primarily related to its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-butyl (5-formylpyrimidin-2-yl)carbamate can be categorized based on substituent variations on the pyrimidine/pyridine ring, reactivity , and applications . Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Reactivity :
- The formyl group in the target compound enables versatile derivatization, whereas the chloro substituent in its analog (CAS 1823938-10-8) facilitates cross-coupling reactions .
- The hydroxy group in CAS 1951444-51-1 supports hydrogen bonding, enhancing solubility and biological interactions .
Pyrimidine vs. Pyridine Scaffolds: Pyrimidine derivatives (e.g., target compound) exhibit higher hydrogen-bonding capacity due to two nitrogen atoms in the ring, favoring interactions in enzyme-binding pockets.
Hazard Profiles :
- While hazard data for the target compound is unavailable, its fluoro-hydroxy-methyl analog (CAS 1799420-92-0) is classified for acute oral toxicity (H302) and skin irritation (H315), suggesting that electron-withdrawing substituents (e.g., -F) may exacerbate toxicity .
Applications :
- Formyl-containing analogs are prioritized in drug discovery for functionalization, whereas halogenated derivatives (e.g., chloro, fluoro) are used in agrochemicals or materials science .
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